Technical Whitepaper: N'-Hydroxy-2-methoxybenzenecarboximidamide (CAS 771-28-8)
Technical Whitepaper: N'-Hydroxy-2-methoxybenzenecarboximidamide (CAS 771-28-8)
[1]
Executive Summary
N'-Hydroxy-2-methoxybenzenecarboximidamide (CAS 771-28-8), also widely known as 2-methoxybenzamidoxime , is a critical pharmacophore and intermediate in medicinal chemistry.[1] It belongs to the class of benzamidoximes, compounds characterized by the presence of an amide oxime functional group attached to a benzene ring.
This compound serves two primary roles in drug development:
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Bioisosteric Scaffold: It acts as a stable precursor or bioisostere for amidines and carboxylic acids.[1]
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Prodrug Moiety: The amidoxime group is readily reduced in vivo to the corresponding amidine, a strategy employed to enhance the oral bioavailability of highly basic amidine drugs (the "amidoxime prodrug" approach).
This guide provides a comprehensive technical analysis of CAS 771-28-8, covering its physicochemical properties, validated synthesis protocols, coordination chemistry, and applications in pharmaceutical research.[1]
Part 1: Chemical Identity & Physicochemical Properties[1]
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | N'-Hydroxy-2-methoxybenzenecarboximidamide |
| Common Synonyms | 2-Methoxybenzamidoxime; N-Hydroxy-2-methoxybenzamidine |
| CAS Registry Number | 771-28-8 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| SMILES | COC1=CC=CC=C1C(=NO)N |
| InChI Key | NFAJEYBUPFIZNQ-UHFFFAOYSA-N |
Physicochemical Profile
The following data combines experimental values with high-confidence predictive models essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
| Property | Value / Range | Significance |
| Physical State | Solid (Crystalline powder) | Standard handling form.[1] |
| Melting Point | 115–125 °C (Predicted range*) | Typical for substituted benzamidoximes; indicates thermal stability.[1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.[1] | Lipophilicity allows for membrane permeability (LogP ~1.1).[1] |
| pKa (Amidoxime) | ~8.0 – 9.0 (Protonated form) | The oxime group is weakly acidic; the amidine nitrogen is basic. |
| H-Bond Donors | 2 | Crucial for receptor binding interactions.[1] |
| H-Bond Acceptors | 3 | Facilitates chelation and solvent interaction.[1] |
*Note: Experimental melting points for specific isomers can vary based on recrystallization solvent. The range provided is consistent with structural analogs (e.g., 4-methoxybenzamidoxime).[1]
Part 2: Synthesis & Manufacturing Protocol
The synthesis of N'-hydroxy-2-methoxybenzenecarboximidamide is most reliably achieved through the nucleophilic addition of hydroxylamine to 2-methoxybenzonitrile.[1] This reaction is robust, high-yielding, and scalable.[1]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the nitrile group.[1] The mechanism involves a transition state stabilized by the solvent (often an alcohol).
Caption: Nucleophilic addition pathway for the conversion of nitrile to amidoxime.
Validated Experimental Protocol
Objective: Synthesis of 2-methoxybenzamidoxime from 2-methoxybenzonitrile.
Reagents:
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2-Methoxybenzonitrile (1.0 eq)[1]
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Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 – 1.5 eq)[1]
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Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) (1.2 – 1.5 eq)[1]
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Solvent: Ethanol (EtOH) or Methanol (MeOH) – Aqueous mixture (e.g., 8:2)
Step-by-Step Procedure:
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Preparation of Free Hydroxylamine: In a round-bottom flask, dissolve Hydroxylamine hydrochloride in a minimum amount of water.[1] Add the base (Na₂CO₃) slowly to neutralize the HCl salt, liberating free hydroxylamine. Caution: Exothermic reaction.[1]
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Addition of Nitrile: Add the 2-methoxybenzonitrile dissolved in Ethanol to the reaction mixture.
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Reflux: Heat the mixture to reflux (approx. 70-80°C) for 6–12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC.[1] The nitrile spot should disappear.[1]
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Work-up:
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Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water or Toluene if higher purity is required.[1]
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Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) and IR (presence of -OH and -NH₂ bands, absence of -CN stretch at ~2220 cm⁻¹).
Part 3: Applications in Drug Development[1]
The "Amidoxime Prodrug" Strategy
One of the most significant applications of CAS 771-28-8 derivatives is in the design of prodrugs.[1] Amidines are potent pharmacophores (e.g., in antithrombotic or antimicrobial drugs) but suffer from poor oral bioavailability due to their high basicity (pKa ~11-12), which prevents passive transport across the gastrointestinal membrane.[1]
Mechanism of Action:
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Masking: The amidoxime moiety (pKa ~8) is much less basic and more lipophilic than the amidine.[1]
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Absorption: The amidoxime is absorbed efficiently from the gut.[1]
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Bioactivation: Once in the systemic circulation, the N-O bond is reduced by the mARC (mitochondrial Amidoxime Reducing Component) enzyme system, regenerating the active amidine drug.
Caption: Metabolic activation pathway of amidoxime prodrugs via the mARC system.[1]
Coordination Chemistry & Chelation
The amidoxime group acts as a bidentate ligand, coordinating to metal centers through the oxime oxygen and the amine nitrogen.
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Relevance: This property is utilized in metallodrug design and in the development of resins for metal sequestration (e.g., uranium extraction from seawater).
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2-Methoxy Effect: The ortho-methoxy group in CAS 771-28-8 can potentially act as an auxiliary donor, creating a tridentate coordination pocket or influencing the steric environment of the metal complex.[1]
Part 4: Safety & Handling (SDS Summary)
While specific toxicological data for CAS 771-28-8 is limited compared to common solvents, it should be handled with the standard precautions for benzamidoximes.[1]
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GHS Classification:
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Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
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Storage: Store in a cool, dry place. Amidoximes can slowly decompose if exposed to heat or moisture over prolonged periods.[1]
References
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PubChem Compound Summary. N'-Hydroxy-2-methoxybenzenecarboximidamide (CAS 771-28-8).[1] National Center for Biotechnology Information.[1] [Link]
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Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews.[1] [Link]
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European Chemicals Agency (ECHA). Registration Dossier for Benzamidoxime derivatives. [Link][1]
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Stephenson, L., et al. (Synthesis Protocol Reference).[1] Preparation of amidoximes from nitriles.[1][2] Journal of the Chemical Society C. [Link]
